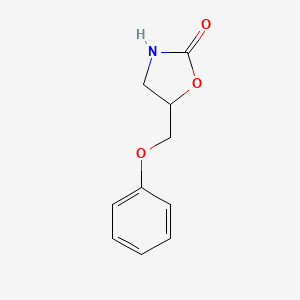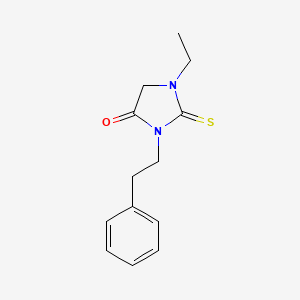
5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridinehydrochloride is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a methoxyphenyl group attached to a tetrahydropyridine ring, which is further stabilized by a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridinehydrochloride typically involves the reaction of 3-methoxybenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting intermediate is then cyclized to form the tetrahydropyridine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and are carried out under mild to moderate temperatures.
Major Products
The major products formed from these reactions include various substituted tetrahydropyridine derivatives, N-oxides, and reduced forms of the original compound .
Applications De Recherche Scientifique
5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridinehydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Methoxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane
- 1-(3-Hydroxyphenyl)-2-(3,5-dihydroxyphenyl)ethane
- 4-(3-Methoxyphenyl)piperazin-1-yl derivatives
Uniqueness
5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridinehydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a tetrahydropyridine ring that contributes to its stability and reactivity .
Propriétés
Numéro CAS |
83010-41-7 |
|---|---|
Formule moléculaire |
C12H16ClNO |
Poids moléculaire |
225.71 g/mol |
Nom IUPAC |
5-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2,4-6,8,13H,3,7,9H2,1H3;1H |
Clé InChI |
ZUMQKXVNZGHPDS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CCCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-2-(methylsulfonyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B8745208.png)




![Benzo[d]oxazole-2,7-diol](/img/structure/B8745229.png)
![2-[(Propan-2-ylideneamino)oxy]butan-1-ol](/img/structure/B8745237.png)


![2-(4-Fluorophenyl)-5-methoxybenzo[B]thiophene-3-carboxylic acid](/img/structure/B8745276.png)
![N-(2,6-dimethylphenyl)-2-[4-(2-phenylacetyl)piperazinyl]acetamide](/img/structure/B8745277.png)
![(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B8745285.png)


